Cas no 951887-78-8 (Ethyl 2-acetoxybenzoylformate)

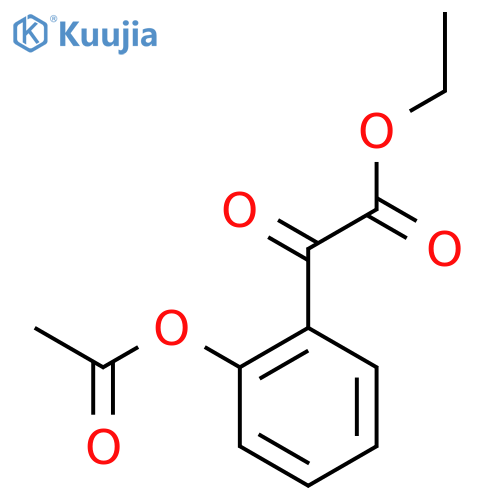

Ethyl 2-acetoxybenzoylformate structure

商品名:Ethyl 2-acetoxybenzoylformate

CAS番号:951887-78-8

MF:C12H12O5

メガワット:236.220684051514

CID:4722246

Ethyl 2-acetoxybenzoylformate 化学的及び物理的性質

名前と識別子

-

- ETHYL 2-ACETOXYBENZOYLFORMATE

- Ethyl 2-(2-acetoxyphenyl)-2-oxoacetate

- Ethyl 2-acetoxybenzoylformate

-

- インチ: 1S/C12H12O5/c1-3-16-12(15)11(14)9-6-4-5-7-10(9)17-8(2)13/h4-7H,3H2,1-2H3

- InChIKey: CXYULQRAEISDJO-UHFFFAOYSA-N

- ほほえんだ: O(C(C)=O)C1C=CC=CC=1C(C(=O)OCC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 310

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 69.7

Ethyl 2-acetoxybenzoylformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 200971-1g |

Ethyl 2-acetoxybenzoylformate |

951887-78-8 | 97% | 1g |

£399.00 | 2022-03-01 | |

| Fluorochem | 200971-5g |

Ethyl 2-acetoxybenzoylformate |

951887-78-8 | 97% | 5g |

£1516.00 | 2022-03-01 | |

| TRC | E086630-250mg |

Ethyl 2-acetoxybenzoylformate |

951887-78-8 | 250mg |

$ 365.00 | 2022-06-05 | ||

| TRC | E086630-500mg |

Ethyl 2-acetoxybenzoylformate |

951887-78-8 | 500mg |

$ 605.00 | 2022-06-05 | ||

| Fluorochem | 200971-2g |

Ethyl 2-acetoxybenzoylformate |

951887-78-8 | 97% | 2g |

£658.00 | 2022-03-01 |

Ethyl 2-acetoxybenzoylformate 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

951887-78-8 (Ethyl 2-acetoxybenzoylformate) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量